molecular formula C16H19N3O2S B2674179 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 941979-24-4

1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2674179
CAS No.: 941979-24-4
M. Wt: 317.41
InChI Key: CMUVGHPXPCENHG-UHFFFAOYSA-N
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Description

Overview of Tetrahydroquinazoline Derivatives in Medicinal Chemistry

Tetrahydroquinazoline derivatives represent a critical class of nitrogen-containing heterocyclic compounds with broad pharmacological applications. These molecules are characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring, with partial saturation of the pyrimidine moiety. The structural flexibility of tetrahydroquinazolines allows for extensive chemical modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Recent studies highlight their prominence in oncology, neurology, and infectious disease research. For instance, ARN21934, a tetrahydroquinazoline derivative, demonstrates potent inhibition of topoisomerase IIα (topoIIα), a validated anticancer target, with selective activity against oral neoplasms in preclinical models. Similarly, nonclassical 2,4-diaminotetrahydroquinazolines have shown nanomolar inhibitory activity against dihydrofolate reductase (DHFR) in Toxoplasma gondii and Pneumocystis carinii, underscoring their potential as antiparasitic agents. The scaffold’s adaptability is further evidenced by its incorporation into hybrid molecules targeting multiple pathways, such as histone deacetylase (HDAC) inhibition in cancer therapy.

Historical Development of Quinazolinone-based Therapeutic Agents

Quinazolinones, the oxidized counterparts of quinazolines, have a storied history in drug discovery. Early developments focused on their role as dihydrofolate reductase inhibitors, exemplified by trimethoprim and methotrexate. Over the past two decades, advances in synthetic chemistry and structure-activity relationship (SAR) studies have expanded their therapeutic scope.

The introduction of tetrahydroquinazoline derivatives marked a paradigm shift, as partial saturation of the pyrimidine ring enhanced metabolic stability and bioavailability. For example, 6-amino-tetrahydroquinazoline derivatives reported in 2020 exhibited improved solubility (>120 min half-life in human liver microsomes) and selective topoIIα inhibition, addressing toxicity concerns associated with classical topoisomerase poisons like etoposide. Recent innovations include spiroquinazolinones with dual anti-inflammatory and analgesic activities, demonstrating IC50 values comparable to indomethacin in preclinical models.

Positioning of 1-(2-Hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one Within the Quinazoline Family

This compound occupies a unique niche due to its multifunctional substituents:

  • 2-Hydroxyethyl group : Enhances hydrophilicity and hydrogen-bonding capacity, potentially improving blood-brain barrier penetration.
  • Pyridin-4-ylmethylthio moiety : Introduces electron-rich sulfur and pyridine components, which may modulate amyloid-beta aggregation in neurodegenerative diseases.

Comparative analysis with related compounds reveals distinct advantages:

Feature This Compound ARN21934 2,4-Diamino Derivatives
Core Structure Tetrahydroquinazolinone Tetrahydroquinazoline Tetrahydroquinazoline
Key Substituents Thioether, pyridine Fluorophenyl, pyridine Anilinomethyl, halogens
Primary Target Amyloid-beta peptides TopoIIα DHFR
Solubility Profile High (hydroxyethyl) Moderate Low

This structural configuration aligns with trends favoring hybrid pharmacophores, as seen in imidazo[1,2-c]quinazolines with α-glucosidase inhibitory activity.

Research Significance and Current Academic Interest

Current investigations focus on this compound’s dual potential in oncology and neurology. Its thioether linkage and pyridine ring suggest possible kinase or protease modulation, while the hydroxyethyl group may facilitate central nervous system (CNS) penetration for Alzheimer’s disease applications. Academic interest is further driven by:

  • Multi-target engagement : Preliminary molecular docking studies indicate interactions with COX-1 and hERG channels, though with lower affinity than classical inhibitors.
  • Synthetic accessibility : Modular synthesis routes enable rapid diversification, as demonstrated by reductive amination strategies for analogous tetrahydroquinazolines.
  • Safety profile : Early toxicity screens show negligible off-target activity across 47 proteins, including GPCRs and ion channels, reducing attrition risk in drug development.

Ongoing studies aim to elucidate its mechanism of action through proteomic profiling and in vivo efficacy models, positioning it as a promising candidate for translational research.

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-(pyridin-4-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-10-9-19-14-4-2-1-3-13(14)15(18-16(19)21)22-11-12-5-7-17-8-6-12/h5-8,20H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUVGHPXPCENHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps. The initial step may involve the reaction of a quinazolinone derivative with a pyridine derivative under specific conditions to form the desired compound. Reaction conditions such as temperature, solvent, and time are carefully optimized to maximize yield and purity. Common solvents used include ethanol or methanol, and the reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

On an industrial scale, the production of this compound requires stringent control over reaction parameters to ensure consistency and scalability. Techniques such as continuous flow chemistry may be employed to achieve large-scale synthesis, providing a more efficient and cost-effective production process compared to traditional batch reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

  • Reduction: : Reduction reactions can be performed to modify the hydroxyethyl group or other functional groups within the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially involving the pyridin-4-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, and dichloromethane are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional functional groups, whereas reduction reactions can lead to the formation of more reduced species with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, it has been investigated for its potential to interact with specific biological targets. This interaction can be useful in elucidating biochemical pathways and understanding disease mechanisms.

Medicine

From a medicinal perspective, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmaceutical research.

Industry

In the industrial sector, the compound could be utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. By binding to these targets, the compound can modulate their activity, leading to a cascade of biochemical events that produce the observed effects. Understanding the pathways involved helps in predicting the compound's potential therapeutic and side effects.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents
Target Compound 5,6,7,8-Tetrahydroquinazolin-2(1H)-one 1-(2-Hydroxyethyl), 4-((pyridin-4-ylmethyl)thio)
4-(4-Chlorophenyl)-tetrahydroquinazolin-2(1H)-thione (3a) Tetrahydroquinazolin-2(1H)-thione 4-(4-Chlorophenyl)
1-Phenyl-4-(4-methoxyphenyl)-tetrahydroquinazolin-2(1H)-one (6b) Tetrahydroquinazolin-2(1H)-one 1-Phenyl, 4-(4-methoxyphenyl)
2-[(Tetramethylpyridinylmethyl)thio]-quinazolin-4(3H)-one (256) Quinazolin-4(3H)-one 2-[(2,2,6,6-Tetramethyltetrahydropyridinylmethyl)thio]

Key Observations :

  • The pyridinylmethylthio group introduces nitrogen-based polarity compared to chlorophenyl (3a) or methoxyphenyl (6b) substituents, which may enhance aqueous solubility .

Physicochemical Properties

Compound IR C=O Stretch (cm⁻¹) Key NMR Signals (δ, ppm) LogP* (Predicted)
Target Compound ~1670–1680 (inferred) 2.08–2.49 (m, 4H, CH2), 10.32 (s, NH) 1.8
4-(4-Methoxyphenyl)-tetrahydroquinazolin-2(1H)-one (2b) 1674 3.82 (s, OCH3), 7.02–7.62 (m, ArH) 2.3
4-(3-Nitrophenyl)-tetrahydroquinazolin-2(1H)-thione (3b) 1679 (C=S) 7.62–8.21 (m, ArH), 10.45 (s, NH) 3.1

Key Observations :

  • The target’s hydroxyethyl group likely reduces logP compared to methoxy (2b) or nitro (3b) derivatives, favoring better pharmacokinetic profiles.
  • The absence of a thione (C=S) group in the target (vs. 3b) shifts the IR carbonyl stretch closer to 1670–1680 cm⁻¹, aligning with ketone vibrations .

Key Observations :

  • The target compound’s synthesis likely parallels ’s method, utilizing a bromomethylpyridine reagent for thioether linkage .
  • In contrast, chlorophenyl analogs (e.g., 3a) are synthesized via cyclocondensation, which may limit substituent diversity .

Research Implications

  • Drug Design : The pyridinylmethylthio group in the target compound offers a unique pharmacophore for targeting metal-dependent enzymes or receptors.
  • Solubility Optimization : Compared to phenyl-substituted analogs, the hydroxyethyl and pyridine groups may improve bioavailability .

Biological Activity

1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 941979-00-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound contains a hydroxyethyl group, a pyridinylmethylthio group, and a tetrahydroquinazolinone core, which potentially allows it to interact with various biological targets. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
StructureStructure

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Its structural components suggest potential roles in:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signal transduction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds derived from quinazolinone structures. For instance, derivatives have been evaluated against various bacterial strains and fungi, showing significant inhibition at concentrations ranging from 100 to 400 µg/mL. While specific data for the target compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Potential

The tetrahydroquinazolinone scaffold has been associated with anticancer activity in several studies. Compounds with similar structures have demonstrated:

  • Cytotoxicity against cancer cell lines : Studies indicate that modifications to the quinazolinone core can enhance selectivity and potency against specific cancer types.
  • Mechanisms of action : These may include apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Structural Analogues :
    • A series of pyrimidine derivatives were synthesized and tested for their biological activity. Some showed promising results as inhibitors of cancer cell proliferation.
    • Reference: Moine et al., 2018 .
  • Antimicrobial Screening :
    • A comprehensive evaluation of thiazolidinone derivatives revealed moderate-to-good antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Reference: Science.gov report on antimicrobial compounds .
  • Inhibition Studies :
    • Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinazolinone ring enhance inhibitory effects on target enzymes.
    • Reference: Shimizu et al., 2010 .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the pyridinylmethylthio group.
  • Cyclization under reflux conditions (e.g., ethanol at 80–100°C) to form the tetrahydroquinazolinone core .
  • Hydroxyethylation via alkylation of a primary amine intermediate using 2-bromoethanol or ethylene oxide . Key parameters include solvent choice (polar aprotic solvents like DMF for substitutions), temperature control (±5°C precision), and catalysts (e.g., K2CO3 for deprotonation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm; pyridinyl aromatic protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> with m/z matching theoretical values ± 0.001 Da) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm<sup>−1</sup> for the quinazolinone ring) .

Q. What strategies ensure high purity during synthesis?

  • Chromatographic purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
  • Reaction monitoring : Track intermediates via TLC (Rf values) or inline UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Example: Discrepancies in <sup>13</sup>C NMR signals for the tetrahydroquinazolinone ring may arise from tautomerism or solvent effects.

  • Variable-temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic equilibria .
  • DFT calculations : Compare experimental spectra with simulated data (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to assign ambiguous peaks .

Q. What environmental impact assessment frameworks apply to this compound?

Follow methodologies from Project INCHEMBIOL :

  • Biodegradation studies : Use OECD 301F (aqueous aerobic conditions) to measure half-life in soil/water .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (LC50 values) and algae growth inhibition (OECD 201) .
  • Bioaccumulation modeling : Apply EPI Suite to estimate log P (octanol-water partition coefficient) and BCF (bioconcentration factor) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?

  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., pyridinylmethylthio group for target binding) .
  • Analog synthesis : Modify the hydroxyethyl chain length or introduce halogen substituents on the quinazolinone ring to test activity changes .
  • In vitro assays : Pair synthesized analogs with enzymatic assays (e.g., kinase inhibition IC50 profiling) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Reaction pathway modeling : Employ Gaussian 16 or ORCA for transition-state analysis (e.g., Fukui indices to identify nucleophilic/electrophilic sites) .
  • Solvent effect simulations : Use COSMO-RS to predict solubility and reaction rates in non-polar vs. polar solvents .

Experimental Design & Data Analysis

Q. How should researchers optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Apply a factorial design (e.g., 3<sup>2</sup> matrix) to test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity .
  • Kinetic profiling : Use inline FTIR to monitor reaction progress and identify rate-limiting steps .

Q. What statistical methods validate reproducibility in biological assays?

  • ANOVA : Compare triplicate data sets (e.g., IC50 values) to assess intra- and inter-lab variability .
  • Grubbs’ test : Identify and exclude outliers in dose-response curves .

Theoretical & Mechanistic Questions

Q. What mechanistic insights explain the regioselectivity of the pyridinylmethylthio substitution?

  • DFT studies : Calculate activation energies for substitution at competing positions (e.g., C-4 vs. C-2 of quinazolinone) .
  • Hammett plots : Correlate substituent σ values with reaction rates to identify electronic vs. steric control .

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